molecular formula C8H8INO B14007574 N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide

N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide

Cat. No.: B14007574
M. Wt: 265.08 g/mol
InChI Key: BCJOKHQYEDXBSF-QFFDRWTDSA-N
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Description

N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide is an organic compound characterized by the presence of an iodine atom attached to a deuterated phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of an acetamide group. One common method involves the reaction of deuterated aniline with iodine in the presence of an oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an iodinated phenol.

Scientific Research Applications

N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in labeling studies due to the presence of deuterium, which allows for tracking and analysis in biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of iodine and deuterium can influence the compound’s reactivity and interactions with other molecules, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Lacks the iodine and deuterium atoms, making it less reactive in certain chemical reactions.

    N-Iodoacetamide: Contains an iodine atom but lacks the deuterated phenyl ring, resulting in different chemical and biological properties.

    N-Deuterated Phenylacetamide: Contains deuterium but lacks the iodine atom, affecting its reactivity and applications.

Uniqueness

N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide is unique due to the combination of iodine and deuterium atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C8H8INO

Molecular Weight

265.08 g/mol

IUPAC Name

N-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide

InChI

InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D

InChI Key

BCJOKHQYEDXBSF-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])NC(=O)C)I)[2H])[2H]

Canonical SMILES

CC(=O)NC1=CC=CC=C1I

Origin of Product

United States

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